Scoparone

描述

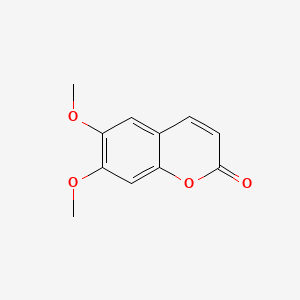

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-9-5-7-3-4-11(12)15-8(7)6-10(9)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAFOGOEJLSQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152640 | |

| Record name | Scoparone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Scoparone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120-08-1 | |

| Record name | Scoparone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scoparone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scoparone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5841PDT4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Scoparone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 °C | |

| Record name | Scoparone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Activities and Therapeutic Potential of Scoparone

Immunomodulatory Effects of Scoparone

Anti-inflammatory Mechanisms of this compound

Attenuation of Inflammasome Activation, specifically NLRP3 Inflammasome

This compound has demonstrated the ability to inhibit the activation of the NLRP3 inflammasome. frontiersin.orgnih.govresearchgate.net Studies in LPS-induced murine macrophages and mouse models of bacterial enteritis and septic shock have shown that this compound treatment suppresses canonical and noncanonical NLRP3 inflammasome activation. frontiersin.orgnih.govresearchgate.net This inhibition is evidenced by reduced caspase-1 cleavage, GSDMD-mediated pyroptosis, decreased mature IL-1β secretion, and diminished formation of ASC specks. nih.govresearchgate.net The mechanism underlying this effect involves the enhancement of mitophagy, a process crucial for controlling mitochondrial quality and reducing the production of reactive oxygen species (ROS), which are known to activate the NLRP3 inflammasome. nih.govresearchgate.netfrontiersin.org Transcriptome analysis of this compound-pretreated macrophages has revealed enrichment of differentially expressed genes in pathways related to mitochondrial ROS metabolic processes, mitochondrial translation and assembly, and inflammatory responses. nih.govresearchgate.net

Anti-inflammatory Effects in Specific Disease Models

Research has indicated the therapeutic effects of this compound in various immune-mediated inflammatory diseases (IMIDs) and inflammatory hepatic conditions. frontiersin.orgresearchgate.net

Inflammatory Bowel Disease (IBD): this compound has shown therapeutic effects in IBD models. frontiersin.orgresearchgate.net

Osteoarthritis: Studies have reported the efficacy of this compound in treating osteoarthritis. frontiersin.orgresearchgate.net

Allergic Rhinitis: this compound has demonstrated therapeutic potential in allergic rhinitis. frontiersin.orgresearchgate.net

Acute Lung Injury: Therapeutic effects of this compound have been observed in models of acute lung injury. frontiersin.orgresearchgate.net

Type 1 Diabetes: this compound has shown potential therapeutic benefits in type 1 diabetes. frontiersin.orgresearchgate.net

Neuroinflammatory Diseases: this compound has been investigated for its effects in neuroinflammatory conditions and has shown therapeutic promise, including promoting the polarization of microglia from the M1 to the M2 phenotype, which is associated with the protection of cognitive function. frontiersin.orgresearchgate.netfrontiersin.org

This compound modulates both adaptive and innate immune cells, including mast cells, monocytes, macrophages, neutrophils, and T cells, primarily by regulating their secretion of pro-inflammatory or anti-inflammatory cytokines. frontiersin.orgresearchgate.net Its anti-inflammatory effects are also linked to its broad impact on intracellular signaling pathways, such as TLR4/Myd88/NFκB, TGFβR/Smad3, Nrf2/P38, JAK2/STAT3, and JNK/Sab/SHP-1. frontiersin.orgresearchgate.net For instance, this compound has been shown to mitigate macrophage responses induced by stimuli such as LPS by blocking the TLR-4/NF-κB signaling pathway. frontiersin.orgnih.gov

Hepatoprotective and Anti-fibrotic Activities of this compound

This compound is well-recognized for its hepatoprotective and anti-fibrotic properties, which are particularly relevant in the context of chronic liver diseases. researchgate.netnih.gov

Amelioration of Hepatic Steatosis and Cholestasis

This compound has been shown to improve hepatic steatosis. frontiersin.orgnih.govfrontiersin.org In mouse models of non-alcoholic steatohepatitis (NASH), this compound treatment has been found to improve liver steatosis and reverse hepatic steatosis. frontiersin.orgnih.govfrontiersin.org This effect can involve the blockage of signaling pathways induced by lipotoxic injury, such as the JNK/Sab signaling pathway, which is associated with mitochondrial dysfunction. frontiersin.orgfrontiersin.org this compound also possesses anti-cholestatic effects and has been used clinically in traditional Chinese medicine for the treatment of cholestasis disorders. researchgate.netfrontiersin.orgebi.ac.uk Its ability to improve cholestasis in cholestatic liver disease models has been linked to the upregulation of the farnesoid X receptor/bile salt export pump (FXR/BSEP) pathway. frontiersin.org

Impact on Liver Inflammation and Apoptosis

This compound attenuates liver inflammation and apoptosis. frontiersin.orgnih.govfrontiersin.org In various liver disease models, this compound treatment has been shown to reduce inflammatory markers and decrease cell apoptosis. frontiersin.orgnih.govfrontiersin.org For example, in a murine NASH model, this compound reduced the expression of inflammatory mediators such as IL-1β, TNF-α, and IL-6 and inhibited the activation of the NLRP3 inflammasome in the liver, thereby ameliorating liver inflammation. frontiersin.org It has also been shown to improve hepatic inflammation by regulating pathways like the ROS/P38/Nrf2 axis and PI3K/AKT/mTOR pathway in macrophages. ebi.ac.ukpeerj.com Furthermore, this compound has demonstrated the ability to improve hepatocyte apoptosis in NASH models. nih.govfrontiersin.org

Anti-fibrotic Mechanisms in Hepatic Fibrosis

This compound exhibits anti-fibrotic effects in hepatic fibrosis, a process characterized by excessive extracellular matrix deposition. researchgate.netnih.govebi.ac.uk A key mechanism involves the inhibition of hepatic stellate cell (HSC) activation, which is central to the development of liver fibrosis. ebi.ac.uk Studies have shown that this compound suppresses the proliferation and activation of HSCs. ebi.ac.uk This is mediated, in part, by the inactivation of the TGF-β/Smad signaling pathway, a critical mediator of fibrogenesis. frontiersin.orgebi.ac.uk this compound has also been shown to reduce the expression of NADPH oxidase (NOX) and the production of ROS in activated HSCs. ebi.ac.uk Additionally, this compound may alleviate liver fibrosis by inhibiting the TLR-4/NF-κB pathway. nih.govebi.ac.uk

Therapeutic Effects in Specific Liver Diseases

This compound has demonstrated therapeutic effects in specific liver diseases. researchgate.netfrontiersin.orgnih.gov

Non-Alcoholic Steatohepatitis (NASH): this compound has shown significant potential in treating NASH, a progressive form of non-alcoholic fatty liver disease characterized by steatosis, inflammation, and potential fibrosis. frontiersin.orgnih.govfrontiersin.org In NASH models, this compound improves hepatic steatosis, inflammation, apoptosis, and fibrosis. frontiersin.orgnih.govfrontiersin.org Its protective effects involve modulating immune responses in macrophages and blocking signaling pathways like TLR-4/NF-κB and JNK/Sab. frontiersin.orgnih.govfrontiersin.org

Fulminant Hepatic Failure (FHF): this compound has shown therapeutic effects in fulminant hepatic failure, a severe condition involving extensive liver cell damage. researchgate.netfrontiersin.org

Anti-tumor and Anti-cancer Properties of this compound

Research indicates that this compound exhibits significant anti-tumor and anti-cancer effects through various mechanisms, including the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of cell cycle arrest and apoptosis. These effects have been observed in several cancer cell lines.

Inhibition of Cancer Cell Proliferation, Migration, and Invasion

This compound has been shown to effectively inhibit the proliferation of various cancer cell types. Studies on hepatocellular carcinoma (HCC) cells, for instance, demonstrated that this compound treatment reduced cell viability and suppressed colony formation in a dose- and time-dependent manner. nih.gov Furthermore, this compound has been reported to inhibit the migration and invasion capabilities of cancer cells. In HCC cells, wound healing and Transwell assays revealed a dose-dependent reduction in migration and invasion upon this compound treatment. nih.gov Similar inhibitory effects on migration and invasion have been observed in pancreatic cancer cells. nih.govresearchgate.netsemanticscholar.org

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

A key mechanism by which this compound exerts its anti-cancer effects is through the induction of cell cycle arrest and apoptosis. Flow cytometry analysis in HCC cells treated with this compound showed an increase in the cell population in the G0/G1 phase, indicating cell cycle arrest at this stage. nih.gov This arrest was associated with reduced expression of cell cycle-related proteins such as CDK2, CDK4, and cyclin D1, and an increase in CDKN1A (p21). nih.gov

This compound also induces apoptosis, or programmed cell death, in cancer cells. Studies on pancreatic cancer cells demonstrated that this compound treatment led to significantly higher apoptosis rates compared to control groups. nih.gov This induction of apoptosis was accompanied by increased expression levels of pro-apoptotic proteins like Bax and cleaved caspase-3, and decreased levels of the anti-apoptotic protein Bcl-2. nih.gov In liver cancer cells, this compound treatment similarly induced apoptosis, evidenced by increased levels of Bax, cleaved-caspase3, and cleaved-caspase9, and decreased levels of BCL-2. ajol.info

Specific Cancer Cell Lines Susceptible to this compound (e.g., Pancreatic Cancer, Prostate Cancer, Liver Cancer, Melanoma, Breast Cancer)

This compound has demonstrated anti-tumor activity across a range of cancer types.

Pancreatic Cancer: this compound inhibits the proliferation, migration, and invasion of pancreatic cancer cells and induces cell cycle arrest and apoptosis, potentially through the PI3K/Akt signaling pathway. nih.govsemanticscholar.org

Prostate Cancer: this compound has shown inhibitory effects on prostate cancer cell growth, inducing cell cycle arrest in the G1 phase. researchgate.netplos.org Studies suggest this effect may be mediated, in part, by inhibiting the transcriptional activity of STAT3. researchgate.netplos.org

Liver Cancer (Hepatocellular Carcinoma): this compound suppresses the proliferation, migration, and invasion of HCC cells and induces cell cycle arrest and apoptosis by targeting pathways such as the AKT/GSK-3β/cyclin D1 pathway and the MAPK pathway. nih.govajol.infonih.gov

Melanoma: this compound has been reported to suppress the proliferation of melanoma cells. ajol.inforesearchgate.net

Breast Cancer: this compound has shown anti-proliferative effects on breast cancer cells. researchgate.net Research indicates that this compound can downregulate PD-L1 expression in human breast cancer cells, potentially through AKT inhibition and MKP-3 upregulation. nih.gov

The following table summarizes some of the cancer cell lines susceptible to this compound and the observed effects:

| Cancer Type | Cell Lines Tested | Observed Effects | Key Mechanisms/Pathways Involved (where reported) |

| Hepatocellular Carcinoma | MHCC-97L, HCCC-9810 | Inhibited proliferation, migration, invasion; G0/G1 cell cycle arrest; Apoptosis | AKT/GSK-3β/cyclin D1, MAPK pathway |

| Pancreatic Cancer | Capan-2, SW1990 | Inhibited proliferation, migration, invasion; Cell cycle arrest; Apoptosis | PI3K/Akt signaling pathway |

| Prostate Cancer | DU145, PC-3 | Inhibited proliferation; G1 cell cycle arrest | STAT3 inhibition |

| Liver Cancer | Hep3B2, Huh-7 | Suppressed viability; Stimulated apoptosis; Suppressed motility, migration, invasion | MAPK pathway |

| Breast Cancer | MCF-7, MDA-MB-231 | Inhibited proliferation; Downregulated PD-L1 expression | AKT inhibition, MKP-3 upregulation |

| Melanoma | Not specified in detail | Suppressed proliferation | Not specified in detail |

Data Table: Effects of this compound on Cancer Cell Lines

| Cancer Type | Cell Lines Tested | Effect on Proliferation | Effect on Migration/Invasion | Effect on Cell Cycle | Effect on Apoptosis |

|---|---|---|---|---|---|

| Hepatocellular Carcinoma | MHCC-97L, HCCC-9810 | Inhibited | Inhibited | G0/G1 Arrest | Induced |

| Pancreatic Cancer | Capan-2, SW1990 | Inhibited | Inhibited | Arrest | Induced |

| Prostate Cancer | DU145, PC-3 | Inhibited | Not explicitly detailed | G1 Arrest | Not induced (DU145) |

| Liver Cancer | Hep3B2, Huh-7 | Suppressed | Suppressed | Not explicitly detailed | Stimulated |

| Breast Cancer | MCF-7, MDA-MB-231 | Inhibited | Not explicitly detailed | Not explicitly detailed | Induced (some studies) |

| Melanoma | Not explicitly detailed | Suppressed | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed |

Neuroprotective Effects of this compound

This compound has also demonstrated neuroprotective properties, which are particularly relevant in the context of neuroinflammatory and neurodegenerative conditions.

Inhibition of Neuroinflammation and Microglial Activation

Neuroinflammation, often mediated by the activation of microglia, plays a significant role in the pathogenesis of various neurological diseases, including Alzheimer's and Parkinson's disease. frontiersin.orgnih.gov this compound has been shown to possess anti-neuroinflammatory effects by suppressing microglial activation. nih.govnih.govresearchgate.net

Studies using lipopolysaccharide (LPS)-activated BV-2 microglial cells, a common model for neuroinflammation, have shown that this compound suppresses the increase in neuroinflammatory responses and inhibits the production of pro-inflammatory cytokines. nih.govnih.govdntb.gov.ua Mechanistically, this compound has been found to inhibit LPS-stimulated activation by regulating IRF-3 and ERK phosphorylation in BV-2 microglial cells. nih.govnih.gov Furthermore, this compound can promote the transition of microglia towards an M2 neuroprotective phenotype and inhibit the NLRP3 inflammasome pathway, which is involved in neuroinflammation and neurodegeneration. researchgate.netnih.gov This modulation of microglial polarization and inflammasome activity is linked to the inhibition of the TLR4/MyD88/NF-κB axis. researchgate.netnih.gov

Modulation of Dopamine (B1211576) Biosynthesis Pathways

Research suggests that this compound can influence dopamine biosynthesis, a crucial neurotransmitter involved in motor control and other brain functions. Studies using PC12 cells, a cell line commonly used to model dopaminergic neurons, have investigated the effects of this compound on dopamine production.

Treatment of PC12 cells with this compound has been shown to increase intracellular dopamine levels and enhance the secretion of dopamine into the culture medium. nih.govforest.go.kr This effect is associated with enhanced activity of key enzymes in the dopamine biosynthesis pathway, namely tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC). nih.govforest.go.kr this compound treatment increased the levels of TH mRNA and the phosphorylation of cyclic AMP-response element-binding protein (CREB). nih.govforest.go.kr These findings suggest that this compound enhances dopamine biosynthesis by regulating TH activity and gene expression, potentially mediated by pathways involving PKA, CREB, PKC, and CaMK II. nih.govforest.go.kr Additionally, this compound pretreatment reduced cytotoxicity induced by L-DOPA in PC12 cells, suggesting a protective effect. nih.govforest.go.kr

Protection Against L-DOPA-induced Cytotoxicity

Research has explored the potential of this compound to protect against cytotoxicity induced by L-DOPA, a precursor used in the treatment of Parkinson's disease. guidetopharmacology.orgmims.com Studies in PC12 cells, a cell line often used as a model for dopaminergic neurons, have demonstrated that pretreatment with this compound can reduce the cytotoxicity caused by L-DOPA at various concentrations. forest.go.krnih.gov

Investigations into the mechanisms behind this protective effect suggest that this compound may influence dopamine biosynthesis and related signaling pathways. forest.go.krnih.gov For instance, this compound at a concentration of 200 µM was found to increase dopamine levels in PC12 cells and enhance the secretion of dopamine into the culture medium. forest.go.krnih.gov This effect appears to be mediated, in part, by the regulation of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC) activities, key enzymes in dopamine synthesis. forest.go.krnih.gov Furthermore, this compound treatment increased intracellular levels of cyclic AMP and Ca²⁺, and enhanced the levels of TH mRNA and the phosphorylation of cyclic AMP-response element-binding protein (CREB). forest.go.krnih.gov These findings suggest that this compound's protective effect against L-DOPA-induced cytotoxicity in PC12 cells may involve the induction of cyclic AMP-PKA systems and the modulation of pathways including PKA, CREB, PKC, and CaMK II. forest.go.krnih.gov

Other Pharmacological Activities

Beyond its effects related to L-DOPA-induced cytotoxicity, this compound exhibits several other pharmacological properties that have been investigated.

Antioxidant Properties

This compound has demonstrated antioxidant capabilities in various studies. frontiersin.orgresearchgate.net Its antioxidant effects are believed to be related to its ability to donate hydrogen, which is crucial for scavenging free radicals. mdpi.com Studies have shown that this compound can act as an efficient inhibitor of lipid peroxidation induced by ultraviolet radiation or Fenton reaction. nih.gov This activity was monitored by measuring the absorption spectra of conjugated dienes and quantified by the Klein oxidation index. nih.gov Computational studies also suggest that this compound, due to its structural similarity to known antioxidants like ascorbic acid and TBHQ, holds potential as an antioxidant agent, with electron-donating substituents on the coumarin (B35378) structure potentially enhancing this activity. walisongo.ac.id

Hypolipidemic Effects

Research indicates that this compound possesses hypolipidemic effects, suggesting a potential role in managing conditions associated with elevated lipid levels. frontiersin.orgresearchgate.net Studies in hyperlipidemic diabetic rabbits have investigated the morphological effects of this compound in the antiatherogenic process. oup.com In these studies, this compound treatment in hyperlipidemic diabetic rabbits resulted in a lower plasma cholesterol level compared to the untreated hyperlipidemic diabetic group. oup.com Furthermore, the proportion of the aortic surface area covered with macroscopic plaques and the thickness of the tunica intima were significantly reduced in the this compound-treated rabbits. oup.com These findings suggest that this compound may have an antiatherogenic action in the context of hyperlipidemia and diabetes. oup.com Studies in mice fed a high-fat diet have also shown that this compound can alleviate liver steatosis and inhibit the increase in serum transaminase activity and liver lipid levels induced by the diet. frontiersin.org this compound intervention in these mice significantly decreased serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels. frontiersin.org

Gastroprotective Efficacy

This compound and its derivatives have been investigated for their gastroprotective properties. nih.govresearchgate.netnih.gov Studies in rats with experimentally induced gastric lesions (such as those caused by HCl/ethanol or indomethacin) have shown that this compound can have an effective gastroprotective effect. nih.govresearchgate.netnih.govmdpi.com Research on synthesized this compound derivatives has indicated that the presence of a methoxy (B1213986) group at specific positions on the phenyl ring can significantly improve gastroprotective activity. nih.govresearchgate.netnih.gov For example, 5,6,7-trimethoxycoumarin (B162208) and 6,7,8-trimethoxycoumarin demonstrated greater gastroprotective activity than the standard drug rebamipide (B173939) in certain models. nih.govresearchgate.netnih.gov This suggests that this compound may serve as a lead compound for the development of new agents for the prevention and treatment of gastrointestinal diseases. nih.gov

Molecular Mechanisms and Signaling Pathways Mediated by Scoparone

Modulation of Key Intracellular Signaling Pathways

Scoparone exerts its biological effects by interfering with various intracellular signaling cascades that regulate processes such as inflammation, proliferation, and oxidative stress. Studies have identified its influence on pathways including TLR/NF-κB, PI3K-Akt/mTOR, Nrf2/P38, JNK/Sab/SHP-1, TGF-β/Smad, and JAK2-STAT3. frontiersin.orgnih.gov

TLR/NF-κB Signaling Pathway

The Toll-like receptor (TLR)/Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical mediator of inflammatory responses, regulating the expression of numerous pro-inflammatory genes. frontiersin.orgnih.gov Activation of NF-κB leads to the production of inflammatory mediators and molecules. nih.gov this compound has been shown to modulate this pathway, contributing to its anti-inflammatory properties. For instance, this compound treatment has been found to alleviate immune responses induced by lipopolysaccharide (LPS) in macrophages, partly by blocking TLR4/NF-κB signaling in a dose-dependent manner. nih.gov This inhibition of the TLR4-mediated NF-κB pathway has been observed to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. frontiersin.org

PI3K-Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is involved in various cellular processes, including cell growth, proliferation, survival, and autophagy. nih.gov This pathway is also considered a negative regulator of the TLR4/NF-κB pathway in macrophages and plays a role in regulating inflammatory responses. frontiersin.org Studies indicate that this compound can suppress the activation of the PI3K/AKT/mTOR pathway. nih.gov In LPS-induced macrophages, this compound treatment downregulated the increased levels of phosphorylated AKT and mTOR, which was associated with reduced accumulation of p62 and LC3, suggesting a rescue of autophagy by blocking this pathway. frontiersin.orgnih.gov this compound has also been reported to inhibit pancreatic cancer through the PI3K/Akt signaling pathway. ajol.inforesearchgate.netnih.govspandidos-publications.com

Nrf2/P38 Signaling Axis

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor involved in the antioxidant and detoxification responses, while P38 is a member of the MAPK family. frontiersin.orgmdpi.com The ROS/P38/Nrf2 axis plays a role in mediating cell damage and inflammation. frontiersin.orgnih.gov Research indicates that this compound can influence this axis. In LPS-stimulated RAW264.7 cells, this compound decreased the levels of Nrf2 and phospho-p38 proteins, suggesting that it alleviates cell damage and inflammation by inhibiting the ROS/P38/Nrf2 axis. frontiersin.orgnih.govebi.ac.uk this compound has been shown to regulate autophagy and suppress inflammation in LPS-induced macrophages by inhibiting the ROS/P38/Nrf2 axis. nih.govebi.ac.uk

JNK/Sab/SHP-1 Signaling Pathway

The c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family. frontiersin.org The JNK/Sab/SHP-1 signaling pathway has been implicated in processes such as mitochondrial dysfunction. JNK can bind to Sab, leading to the separation of SHP-1 from Sab and subsequent activation and translocation of SHP-1 to the mitochondrial intima, which can cause Src inactivation and mitochondrial dysfunction. frontiersin.orgresearchgate.net Studies have found that this compound can improve mitochondrial function by blocking the activation of the JNK/Sab pathway. frontiersin.orgresearchgate.netfrontiersin.org Specifically, this compound inhibited the activation of JNK and SHP-1 and prevented the inactivation of Src, leading to improved mitochondrial membrane potential and ATP production in hepatocytes. frontiersin.orgresearchgate.net

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway is a crucial regulator of various cellular processes, including cell growth, differentiation, and extracellular matrix production, and is a key player in fibrosis in many organs. frontiersin.orgnih.govkarger.com Upon TGF-β binding to its receptor, Smad2 and Smad3 are phosphorylated. karger.com this compound has been shown to inactivate the TGF-β1/Smad3 signaling pathway. frontiersin.org This modulation contributes to its anti-fibrotic effects. Studies have demonstrated that this compound can inhibit the proliferation and activation of hepatic stellate cells and pancreatic stellate cells by suppressing the phosphorylation of Smad3. nih.govkarger.comnih.gov This leads to a reduction in the expression of fibrotic markers such as α-SMA and type I collagen. frontiersin.orgnih.govnih.gov

JAK2-STAT3 Signaling Pathway

The Janus Kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in regulating inflammatory responses and cell proliferation and differentiation. frontiersin.orgresearchgate.net JAK2 can induce the phosphorylation of STAT3. frontiersin.orgresearchgate.net this compound has been reported to interfere with the JAK2-STAT3 pathway, particularly in the context of cell proliferation. frontiersin.org It has been shown to suppress the nuclear accumulation of STAT3, which results in the inhibition of vascular smooth muscle cell proliferation. frontiersin.orgresearchgate.net Furthermore, this compound has demonstrated anti-tumor effects by inhibiting the transcription of STAT3 target genes and decreasing the phosphorylation and nuclear accumulation of STAT3, without significantly affecting JAK2 phosphorylation in some cell types. frontiersin.orgbdjn.orgplos.org This suggests that this compound may directly target STAT3 activity. bdjn.orgplos.org

Here is a summary of the effects of this compound on the discussed signaling pathways:

| Signaling Pathway | Effect of this compound | Cellular Context / Observed Outcome |

| TLR/NF-κB | Inhibition of signaling pathway | Reduced pro-inflammatory cytokine expression (TNF-α, IL-6, IL-1β) in LPS-induced macrophages; Alleviates immune responses. frontiersin.orgnih.gov |

| PI3K-Akt/mTOR | Suppression of activation | Downregulation of phosphorylated AKT and mTOR; Rescues autophagy in macrophages; Inhibits pancreatic cancer cell proliferation. frontiersin.orgnih.govnih.gov |

| Nrf2/P38 | Inhibition of the axis | Decreased levels of Nrf2 and phospho-p38; Alleviates cell damage and inflammation in LPS-stimulated RAW264.7 cells. frontiersin.orgnih.govebi.ac.uk |

| JNK/Sab/SHP-1 | Blocking of activation | Improved mitochondrial function; Inhibited activation of JNK and SHP-1; Prevented inactivation of Src in hepatocytes. frontiersin.orgresearchgate.netfrontiersin.org |

| TGF-β/Smad | Inactivation of the pathway | Inhibited proliferation and activation of hepatic and pancreatic stellate cells; Reduced expression of fibrotic markers. frontiersin.orgnih.govnih.gov |

| JAK2-STAT3 | Suppression of STAT3 nuclear accumulation and phosphorylation (independent of JAK2) | Inhibition of vascular smooth muscle cell proliferation; Inhibition of STAT3 target gene transcription. frontiersin.orgresearchgate.netbdjn.orgplos.org |

MAPK Signaling Pathway (ERK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in various cellular processes, including proliferation, differentiation, and stress responses kegg.jp. This compound has been observed to influence components of this pathway. Studies have indicated that this compound can prevent the activation of the ERK1/2 signaling pathway in mesangial cells exposed to high glucose conditions. The inactivation of ERK signaling by this compound is suggested as a mechanism for its protective effects against high glucose-induced damage in these cells researchgate.net. Additionally, research has explored the impact of this compound on p38 MAPK. This compound has been reported to inhibit the activation of p38 MAPK in mast cells, contributing to the alleviation of IgE-mediated mast cell hypersensitivity frontiersin.org. In the context of nonalcoholic fatty liver disease (NAFLD), this compound has been shown to modulate the p38 MAPK pathway researchgate.netsigmaaldrich.com.

Nitric Oxide (NO)-cGMP Pathway

The Nitric Oxide (NO)-cGMP pathway plays a significant role in smooth muscle relaxation and vasodilation frontiersin.orgwvu.edu. This compound has been demonstrated to activate this pathway. Studies in rabbits have shown that this compound treatment increases the level of cGMP, leading to the relaxation of penile corpus cavernosum smooth muscle frontiersin.orgnih.govnih.gov. This effect was attenuated by inhibitors of NO synthetase or guanylate cyclase, suggesting that this compound promotes this relaxation by activating the NO-cGMP signaling pathway frontiersin.orgnih.gov.

Constitutive Androstane Receptor (CAR) Activation

The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor primarily expressed in the liver, playing a key role in regulating the metabolism and disposition of various compounds, including bilirubin (B190676) and cholesterol nih.gov. This compound has been identified as an activator of CAR. Research indicates that this compound activates CAR in primary hepatocytes from both wild-type and humanized CAR mice, leading to accelerated bilirubin and cholesterol clearance in vivo tandfonline.comtandfonline.com. This activation involves molecular interactions between this compound and the CAR receptor tandfonline.com. While this compound may not directly stimulate coactivator recruitment, it has been shown to stimulate the nuclear translocation of CAR and increase the expression of CAR target genes in primary hepatocyte cultures .

PPARα Signaling Pathway

The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor involved in regulating lipid metabolism and inflammation frontiersin.orghud.ac.uk. This compound has been shown to attenuate lipid metabolism dysfunction and inflammation by activating the PPARα signaling pathway frontiersin.orghud.ac.uknih.gov. Studies investigating the effects of this compound on nonalcoholic fatty liver disease (NAFLD) have identified the PPARα signaling pathway as a target of this compound, confirmed through in vivo and in vitro experiments hud.ac.uknih.gov. Molecular docking studies suggest that this compound can bind stably to human PPARα hud.ac.uk.

Regulation of Gene Expression and Protein Phosphorylation

This compound influences cellular processes through the regulation of gene expression and protein phosphorylation frontiersin.orgresearchgate.net. By interfering with various signaling pathways, this compound can downregulate pro-inflammatory genes and upregulate anti-inflammatory and antioxidant genes frontiersin.orgresearchgate.net. For instance, this compound has been shown to decrease the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β frontiersin.org. It can also increase the expression of genes such as krueppel-like factor 10 (Klf10) frontiersin.org. In terms of protein phosphorylation, this compound has been observed to suppress the phosphorylation of key signaling molecules like p38, ERK1/2, and JNK in certain contexts frontiersin.org. It can also affect the phosphorylation and nuclear accumulation of STAT3 frontiersin.orgplos.org. Furthermore, this compound's effects on the PI3K/Akt pathway involve suppressing the phosphorylation of Akt amegroups.orgwjgnet.com.

Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors)

This compound interacts with specific molecular targets, including enzymes and receptors, contributing to its pharmacological effects frontiersin.orgjkchemical.com.

Cytochrome P450 Enzymes Modulation

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes primarily involved in the metabolism of xenobiotics and endogenous compounds wvu.edu. This compound is metabolized by CYP enzymes, and it can also modulate their activity jkchemical.comnih.gov. The primary metabolic route of this compound involves O-demethylation catalyzed by CYP enzymes, leading to the formation of metabolites such as scopoletin (B1681571) and isoscopoletin (B190330) ebi.ac.uknih.gov. Studies have investigated the specific human CYP enzymes involved in this compound metabolism, such as CYP1A2, which has been shown to enhance the activation of the bile salt export pump (BSEP) promoter reporter by this compound nih.gov. Differential oxidation of this compound by different CYP isoforms can serve as an indicator for distinguishing between these enzymes nih.gov.

Tyrosine Hydroxylase (TH) and Aromatic L-amino acid decarboxylase (AADC) Activity

Studies have investigated the effects of this compound on dopamine (B1211576) biosynthesis, a process involving the enzymes tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC). In PC12 cells, treatment with this compound at concentrations of 100-200 µM resulted in a significant increase in dopamine levels and enhanced dopamine secretion into the culture medium. nih.govforest.go.kr Under these conditions, the activities of both TH and AADC were enhanced by this compound treatment, with the effect on TH activity being sustained for a longer duration compared to AADC. nih.govforest.go.kr This enhancement of dopamine biosynthesis appears to be mediated through the regulation of TH activity and gene expression, involving pathways such as PKA, CREB, PKC, and CaMK II. nih.govforest.go.kr

Impact on Cellular Processes

This compound has been shown to impact several fundamental cellular processes, including apoptosis, autophagy, oxidative stress response, mitochondrial function, and cellular differentiation.

Impact on Cellular Processes

Apoptosis Induction

This compound has demonstrated the ability to induce apoptosis in various cell types, including cancer cells. In HepG2 liver cancer cells, this compound inhibited cell proliferation in a dose- and time-dependent manner and induced apoptosis through both intracellular and extracellular pathways. researchgate.netnih.govresearchgate.net It increased the expression of pro-apoptotic proteins like Bax while suppressing the expression of anti-apoptotic protein Bcl-2, leading to an elevated Bax/Bcl-2 ratio and increased Caspase-3 activity. researchgate.netnih.govresearchgate.netajol.info Furthermore, this compound promoted the expression of components of the death receptor pathway, including Fas, FasL, and FADD, along with Caspase-8 and Caspase-3, indicating activation of the extracellular apoptotic pathway. researchgate.netnih.govresearchgate.net In non-small-cell lung cancer (NSCLC) cells, this compound induced apoptosis, partly through FBW7-mediated ubiquitination and downregulation of Mcl-1, and also triggered Bax activation in a ROS-dependent manner. nih.gov this compound has also been shown to reduce apoptotic levels in the hippocampus in models of injury. ebi.ac.uk

Autophagy Regulation (Enhancement of Autophagic Flux, Mitophagy)

This compound has been observed to regulate autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins. nih.gov In the context of nonalcoholic steatohepatitis (NASH), this compound improved impaired autophagy in mice. nih.gov In vitro studies using LPS-induced RAW264.7 macrophages showed that this compound regulated autophagy and suppressed inflammation by inhibiting the ROS/P38/Nrf2 axis and PI3K/AKT/mTOR pathway, and by enhancing autophagic flux. ebi.ac.uknih.govresearchgate.net this compound reduced the accumulation of autophagosomes and autophagy substrates like p62 and LC3 in a dose-dependent manner. ebi.ac.ukresearchgate.net Inhibition of autophagic flux with Chloroquine significantly blocked the protective effects of this compound against inflammation. ebi.ac.uknih.gov this compound also suppressed the activation of the PI3K/AKT/mTOR pathway, and activation of mTOR inhibited this compound's anti-inflammatory effect, suggesting that this compound regulates autophagy via this pathway. nih.govresearchgate.net

Furthermore, this compound has been shown to promote mitophagy, the selective degradation of mitochondria through autophagy. nih.govresearchgate.net In macrophages, this compound promoted mitophagy, which is a mechanism to control mitochondrial quality and reduce ROS production and subsequent NLRP3 inflammasome activation. nih.govresearchgate.net Blocking mitophagy reversed the protective effects of this compound on mitochondrial damage and inflammation in murine macrophages. nih.govresearchgate.net

Oxidative Stress Reduction and Antioxidant Response

This compound exhibits antioxidant properties and can reduce oxidative stress. nih.govfrontiersin.orgnih.govrsc.orgspandidos-publications.comchemfaces.com It has been shown to decrease levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) in various cell types, including hippocampal neurons and primary cardiac myocytes subjected to oxygen-glucose deprivation/reoxygenation injury. rsc.orgrsc.org this compound's anti-oxidative activity is considered an important defense pathway against oxidative stress-derived damage and may be partly attributed to the activation of the Nrf2/HO-1 signaling pathway. nih.govrsc.orgrsc.org In LPS-induced RAW264.7 cells, this compound inhibited the production of high concentrations of ROS by inhibiting the ROS/P38/Nrf2 axis. ebi.ac.uknih.gov

Mitochondrial Function Modulation

This compound has been shown to improve mitochondrial function. spandidos-publications.comresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netrsc.org In hepatocytes, this compound improved palmitic acid-induced reduction of mitochondrial membrane potential and ATP production. researchgate.netfrontiersin.orgfrontiersin.org This effect is linked to its ability to downregulate ROS by inhibiting the activation of JNK and SHP-1 and preventing the inactivation of Src, thereby restoring mitochondrial function by blocking JNK/Sab activation. researchgate.netfrontiersin.orgfrontiersin.org Mitochondrial dysfunction is a significant contributor to ROS generation, and this compound's anti-oxidative stress role may be mediated through the restoration of mitochondrial function. frontiersin.org Studies in NASH mice models have also shown that this compound treatment reversed changes in mitochondrial number and morphology in liver tissues. frontiersin.org

Cellular Differentiation and Adipogenesis (PPARγ downregulation)

This compound has been investigated for its effects on cellular differentiation, particularly adipogenesis. Studies have shown that this compound inhibits the differentiation of 3T3-L1 preadipocytes. chemfaces.comnih.govresearchgate.net This inhibition is associated with a significant downregulation of the mRNA expression of key adipogenic transcription factors, including PPARγ and C/EBPα. chemfaces.comnih.gov this compound also reduced the mRNA expression of genes related to the later stages of adipogenesis, such as SREBP1c and FAS, as well as adipocyte-specific genes like aP2 and CD36/FAT. chemfaces.comnih.gov Mechanistically, this compound appears to exert a PPARγ antagonistic effect, suppressing adipocyte differentiation through the downregulation of adipogenic genes mediated by PPARγ inhibition. nih.govresearchgate.net The luciferase assay and chromatin immunoprecipitation assay have provided evidence for this compound's negative regulation of PPARγ transcriptional activity. nih.gov

Data Table: Effects of this compound on Adipogenic Markers in 3T3-L1 Preadipocytes

| Adipogenic Marker | Effect of this compound Treatment | Mechanism | Source |

| PPARγ (mRNA) | Significantly downregulated | PPARγ antagonism, Transcriptional inhibition | chemfaces.comnih.gov |

| C/EBPα (mRNA) | Significantly downregulated | chemfaces.comnih.gov | |

| SREBP1c (mRNA) | Reduced expression | Related to late adipogenesis | chemfaces.comnih.gov |

| FAS (mRNA) | Reduced expression | Related to late adipogenesis | chemfaces.comnih.gov |

| aP2 (mRNA) | Decreased expression | Adipocyte-specific gene | chemfaces.comnih.gov |

| CD36/FAT (mRNA) | Decreased expression | Adipocyte-specific gene | chemfaces.comnih.gov |

| PPARγ Transcriptional Activity | Negatively regulated | PPARγ inhibition | nih.gov |

Data Table: Effects of this compound on Apoptosis Markers

| Apoptosis Marker | Effect of this compound Treatment | Mechanism | Cell Type | Source |

| Bax | Increased expression | Intracellular pathway, ROS-dependent | HepG2, NSCLC, Hippocampal neurons, Cardiac myocytes | researchgate.netnih.govresearchgate.netajol.infonih.govrsc.org |

| Bcl-2 | Suppressed expression | Intracellular pathway | HepG2, Hippocampal neurons, Cardiac myocytes | researchgate.netnih.govresearchgate.netajol.inforsc.org |

| Bax/Bcl-2 Ratio | Elevated | Upstream of Caspase-3 activation | HepG2 | researchgate.netnih.govresearchgate.net |

| Caspase-3 | Increased activity/expression | Intracellular and extracellular pathways | HepG2, Cardiac myocytes | researchgate.netnih.govresearchgate.netajol.inforsc.org |

| Fas | Promoted expression | Extracellular pathway | HepG2 | researchgate.netnih.govresearchgate.net |

| FasL | Promoted expression | Extracellular pathway | HepG2 | researchgate.netnih.govresearchgate.net |

| FADD | Promoted expression | Extracellular pathway | HepG2 | researchgate.netnih.govresearchgate.net |

| Caspase-8 | Promoted expression | Extracellular pathway | HepG2 | researchgate.netnih.govresearchgate.net |

| Mcl-1 | Downregulation | FBW7-mediated ubiquitination | NSCLC | nih.gov |

| Cleaved Caspase-3 | Increased expression | Pancreatic cancer cells, Liver cancer cells | researchgate.netajol.info | |

| Cleaved Caspase-9 | Increased expression | Liver cancer cells | ajol.info |

Data Table: Effects of this compound on Oxidative Stress Markers

Pharmacokinetics and Metabolism of Scoparone

Absorption, Distribution, and Excretion Studies

Following oral administration in rats, scoparone is rapidly absorbed. It is distributed in the extravascular system. Studies in rats have indicated that this compound is not detectable in the brain, presumably due to the presence of the blood-brain barrier cuni.czresearchgate.net. The highest level of distribution in a rat model after oral administration was observed in the liver researchgate.net. This compound is also rapidly eliminated from plasma, with no long-term accumulation observed in rats cuni.cz. In humans, isoscopoletin (B190330) glucuronide and sulfate (B86663) conjugates are the major in vivo metabolites and are completely excreted within 24 hours in urine ebi.ac.ukresearchgate.netthieme-connect.com.

Major Metabolites and Metabolic Pathways (e.g., O-demethylation to scopoletin (B1681571) and isoscopoletin via CYP enzymes)

The primary metabolic route of this compound is O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of scopoletin and isoscopoletin researchgate.netebi.ac.ukebi.ac.uk. Specifically, oxidation of this compound to isoscopoletin via 6-O-demethylation is a major metabolic pathway in liver microsomes from humans, mouse, rat, pig, and dog ebi.ac.ukresearchgate.netthieme-connect.comuef.fi. Conversely, 7-O-demethylation to scopoletin is the main reaction observed in rabbits ebi.ac.ukthieme-connect.comuef.fi.

Further metabolism of these primary metabolites occurs. In liver microsomes across various species, isoscopoletin is oxidized to 3-[4-methoxy-ρ-(3, 6)-benzoquinone]-2-propenoate and esculetin (B1671247) ebi.ac.ukresearchgate.netthieme-connect.comuef.fi. Esculetin is also formed from the oxidation of scopoletin ebi.ac.ukresearchgate.netthieme-connect.comuef.fi. Isofraxidin, an 8-methoxy derivative of scopoletin, has been identified as a minor metabolite in rats cuni.cz.

Human CYP2A13 exhibits the highest rate of isoscopoletin and scopoletin oxidation, followed by CYP1A1 and CYP1A2 ebi.ac.ukthieme-connect.comuef.fimdpi.com. Glucuronidation of isoscopoletin and scopoletin is catalyzed by several human UDP-glucuronosyltransferases (UGTs), including UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B17 ebi.ac.ukthieme-connect.comuef.fimdpi.com.

Species-Specific Metabolic Differences

Significant species-specific differences exist in the metabolism of this compound. The major metabolic pathway can vary, with 6-O-demethylation to isoscopoletin being predominant in humans, mice, rats, pigs, and dogs, while 7-O-demethylation to scopoletin is the main pathway in rabbits ebi.ac.ukthieme-connect.comuef.fi.

The rates of this compound oxidation in liver microsomes also differ among species. Oxidation rates were reported to be 0.8–1.2 µmol/(ming protein) in mouse, pig, and rabbit liver microsomes, 0.2–0.4 µmol/(ming protein) in human and dog microsomes, and less than 0.1 µmol/(min*g) in rat microsomes ebi.ac.ukresearchgate.netthieme-connect.comuef.fi. The ratio of isoscopoletin to scopoletin produced also varies between species, indicating different oxidation pathways uef.fi. This ratio was approximately 10 in humans, pigs, and dogs, 2-3 in mice and rats, and only 0.1–0.5 in rabbits uef.fi.

In vitro metabolism of this compound has been reported to be 7 to 10 times faster in hamster and monkey primary hepatocytes compared to rat hepatocytes researchgate.netnih.gov. Human hepatocytes, in contrast to liver cells from other species, did not secrete detectable amounts of scopoletin nih.gov. These species differences are important considerations when extrapolating animal study data to humans ebi.ac.uk.

Here is a summary of this compound oxidation rates in liver microsomes across different species:

| Species | This compound Oxidation Rate (µmol/(min*g protein)) |

| Human | 0.2–0.4 |

| Mouse | 0.8–1.2 |

| Rat | < 0.1 |

| Pig | 0.8–1.2 |

| Dog | 0.2–0.4 |

| Rabbit | 0.8–1.2 |

Factors Influencing Bioavailability (e.g., Hepatic Dysfunction, Multi-component Formulations)

Hepatic dysfunction might increase the bioavailability of this compound due to limited intrinsic clearance researchgate.netebi.ac.ukresearchgate.net. Additionally, the bioavailability of this compound within multi-component traditional Chinese medicine (TCM) formulations can potentially be enhanced when administered at high doses, possibly due to interactive effects among the components researchgate.netebi.ac.ukresearchgate.net. A pharmacokinetic study demonstrated differential absorption and distribution of this compound in rats with experimental hepatic injury compared to normal rats scienceopen.com.

Blood-Brain Barrier Permeability

Studies in rats have indicated that this compound is not detectable in the brain after oral administration, suggesting it may not readily cross the blood-brain barrier (BBB) cuni.czresearchgate.net. However, other research, utilizing computational analysis, has predicted that this compound has adequate BBB permeability, allowing it to cross the barrier ebi.ac.ukspandidos-publications.comspandidos-publications.com. In a mouse model of acute seizures, this compound preserved blood-brain barrier integrity frontiersin.org. It has also been suggested that borneol, a compound often found with this compound in some traditional formulations, may increase the brain permeability of this compound nih.gov.

Research Methodologies and Analytical Approaches for Scoparone Studies

In Vitro Cellular Models

In vitro cellular models are widely used to investigate the direct effects of scoparone on various cell types and to elucidate underlying molecular mechanisms. Several cell lines are commonly employed in these studies:

RAW264.7 cells: This murine macrophage cell line is frequently used to study the anti-inflammatory effects of this compound. Studies have shown that this compound can reduce LPS-induced accumulation of autophagosomes and autophagy substrates, reactive oxygen species (ROS) production, and inflammatory responses in RAW264.7 cells. ebi.ac.uk this compound has also been shown to inhibit the upregulation of p62 transcription mediated by the ROS/P38/Nrf2 axis in these cells. ebi.ac.uk

HepG2 cells: This human hepatocellular carcinoma cell line is utilized to assess the effects of this compound on liver cells, including studies on hepatic steatosis, apoptosis, inflammation, and fibrosis. ebi.ac.uk HepG2 cells have also been used to evaluate the cytotoxic effects of compounds, including those related to this compound. nih.gov

MDA-MB-231 cells: This triple-negative human breast cancer cell line is employed to investigate the potential anti-cancer effects of compounds. nih.govscience.gov Studies on related compounds in MDA-MB-231 cells have explored mechanisms involving apoptosis induction. nih.gov

Other Cell Lines: While specific detailed findings for this compound on BV-2 microglia, AML12, DU145, and PC12 cells were not extensively detailed in the search results, these cell lines represent diverse models (microglia, liver, prostate cancer, neuronal) that could be relevant for studying this compound's effects on neuroinflammation, liver function, prostate cancer, and neuronal health, respectively, based on the broad pharmacological activities attributed to this compound and related coumarins.

In vitro studies often involve assessing cellular processes such as proliferation, migration, invasion, cell cycle progression, and apoptosis. nih.gov Molecular mechanisms are frequently analyzed using techniques like quantitative reverse transcription polymerase chain reaction (qRT-PCR) and Western blot to examine gene and protein expression levels. nih.gov

In Vivo Animal Models

In vivo animal models are crucial for evaluating the systemic effects of this compound, its pharmacokinetics, and its efficacy in complex biological systems and disease states. Common animal models used include:

Mice models of NASH (Non-Alcoholic Steatohepatitis): Murine models, such as those induced by an MCD (methionine-choline deficient) diet, are used to study the protective effects of this compound against hepatic steatosis, apoptosis, inflammation, and fibrosis. ebi.ac.uk Histological assessments using methods like H&E, oil red O, and Masson's trichrome staining are applied in these models. ebi.ac.uk

Mice models of Ang II-induced myocardial hypertrophy and cardiac fibrosis: Angiotensin II (Ang II) infusion in mice is used to establish models of myocardial hypertrophy and cardiac fibrosis. nih.govnih.gov this compound has been shown to alleviate Ang II-induced cardiac hypertrophy and fibrosis in these models, potentially by inhibiting oxidative stress and the activation of RAC1. nih.govnih.gov

Rat models for pharmacokinetic studies: Rats are commonly used to study the absorption, distribution, metabolism, and excretion of this compound. mdpi.com UPLC-MS/MS methods have been developed and validated for the simultaneous determination of this compound and other compounds in rat plasma for pharmacokinetic analysis. mdpi.com Studies in rats have shown rapid oral absorption of this compound and nonlinear pharmacokinetic properties at increased doses. mdpi.com

Xenograft tumor models in nude mice: These models are used to evaluate the in vivo antitumor effects of this compound on cancer cell proliferation. nih.gov

Other Animal Models: While detailed findings for this compound in models of acute lung injury, bacterial enteritis, septic shock, epileptic seizures, and diabetic rabbits were not specifically highlighted in the search results, these models represent areas where this compound's reported anti-inflammatory, antibacterial, and antioxidant properties could be investigated. For instance, models of severe sepsis associated with respiratory dysfunction in pigs have been characterized to study sepsis and test therapeutic strategies. scielo.br Mouse models of experimental autoimmune encephalomyelitis (EAE) are used to study neuroinflammation and neurodegeneration, which could be relevant for this compound research. azurebiosystems.com

In vivo studies often involve monitoring physiological parameters, assessing tissue damage through histology, and analyzing molecular markers using techniques like immunohistochemistry, TUNEL assays, qRT-PCR, and Western blotting on tissue samples. ebi.ac.uknih.gov

Advanced Analytical Techniques for Quantification and Characterization

Precise quantification and characterization of this compound and its metabolites are essential for pharmacokinetic studies, metabolic analysis, and understanding its biological activity. Advanced analytical techniques employed include:

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive technique is used for the simultaneous determination and quantification of this compound and other compounds in biological matrices like plasma. mdpi.com A validated UPLC-MS/MS method has been developed for pharmacokinetic studies of this compound in rats. mdpi.com

UPLC-Q/TOF-G2Si-HDMS (Ultra-Performance Liquid Chromatography-Quadrupole/Time-of-Flight-High Definition Mass Spectrometry): This technique, or similar LC-MS methods using Q-ToF devices, is used to study the metabolism of this compound and identify its metabolites in vitro and in vivo. cuni.cz This allows for the detection and structural identification of metabolites based on their mass and fragmentation patterns. cuni.cz

HPLC (High-Performance Liquid Chromatography): HPLC is used for the analysis and purification of this compound from plant extracts. airitilibrary.comnih.gov It can also be used for quantification during purification steps. airitilibrary.com

Western Blot: This technique is widely used to detect and quantify specific proteins in cell lysates or tissue samples. ebi.ac.uknih.govazurebiosystems.com It is frequently employed to analyze the expression levels of proteins involved in signaling pathways affected by this compound. ebi.ac.uknih.gov

qRT-PCR (quantitative Reverse Transcription Polymerase Chain Reaction): qRT-PCR is used to measure the expression levels of specific genes. ebi.ac.uknih.govazurebiosystems.commdpi.com This technique is valuable for validating gene expression changes observed in other analyses, such as RNA-seq. azurebiosystems.commdpi.com

RNA-seq (RNA Sequencing): RNA-seq is a high-throughput technique used to analyze the entire transcriptome of cells or tissues, providing a comprehensive view of gene expression changes in response to this compound treatment or in disease models. azurebiosystems.commdpi.comresearchgate.netnih.gov

GSEA (Gene Set Enrichment Analysis): GSEA is a computational method used to analyze gene expression data, often from RNA-seq, to determine whether predefined sets of genes are coordinately expressed. researchgate.netnih.gov This helps in identifying biological pathways and processes affected by this compound. nih.gov

These techniques, often used in combination, provide detailed information on the presence, concentration, metabolic fate, and molecular effects of this compound.

Computational and Systems Biology Approaches

Computational and systems biology approaches are increasingly used to predict potential targets, elucidate mechanisms of action, and guide experimental design in this compound research.

Network Pharmacology: This approach integrates data from various sources, including databases of drug targets, diseases, and biological pathways, to construct networks that illustrate the complex relationships between compounds, targets, and diseases. researchgate.netnih.govfrontiersin.orgcjnmcpu.comresearchgate.net Network pharmacology can be used to predict the potential mechanisms and therapeutic effects of this compound by identifying its likely targets and the pathways they are involved in. nih.gov

Molecular Docking: Molecular docking is a computational technique used to simulate the interaction between a small molecule (ligand, e.g., this compound) and a larger molecule (receptor, e.g., a protein target) to predict the preferred binding pose and affinity. researchgate.netnih.govfrontiersin.orgcjnmcpu.comresearchgate.netjkchemical.com This method helps to verify the reliability of network pharmacology predictions and provides insights into the molecular interactions underlying this compound's effects. researchgate.net

These computational methods can help prioritize experimental investigations and provide a systems-level understanding of this compound's biological activities.

Bioassay-Guided Fractionation and Isolation

Bioassay-guided fractionation and isolation is a traditional but effective approach used to identify and purify bioactive compounds from natural sources. This process involves:

Extraction: Obtaining crude extracts from plant materials using various solvents. springermedizin.deupm.edu.mycuestionesdefisioterapia.com

Fractionation: Separating the crude extract into fractions based on properties like polarity using techniques such as column chromatography. airitilibrary.comspringermedizin.deupm.edu.mycuestionesdefisioterapia.com

Bioassay: Testing the biological activity of each fraction using relevant in vitro or in vivo assays. airitilibrary.comspringermedizin.deupm.edu.mycuestionesdefisioterapia.com

Isolation: Further purifying the active fractions using chromatographic techniques until a single compound is obtained. airitilibrary.comspringermedizin.deupm.edu.my

Structure Elucidation: Determining the chemical structure of the isolated active compound using spectroscopic techniques such as NMR, MS, UV, and IR, and by comparison with published data. airitilibrary.comnih.govupm.edu.my

This methodology has been successfully applied to isolate this compound from various plant sources based on its observed biological activities, such as anti-inflammatory potential or antibacterial activity. airitilibrary.comspringermedizin.deupm.edu.mycuestionesdefisioterapia.com

Data Tables

Based on the information found, here are some data points that can be presented in tables.

Table 1: In Vitro Cellular Models Used in this compound Research

| Cell Line | Species | Tissue/Origin | Research Focus Areas |

| RAW264.7 | Murine | Macrophage | Anti-inflammatory effects, autophagy, ROS production, inflammatory responses. ebi.ac.uk |

| HepG2 | Human | Hepatocellular Carcinoma | Hepatic steatosis, apoptosis, inflammation, fibrosis, cytotoxicity. ebi.ac.uknih.gov |

| MDA-MB-231 | Human | Breast Cancer (TNBC) | Cytotoxicity, potential anti-cancer effects, apoptosis induction. nih.govnih.govscience.gov |

| U937 | Human | Monocytic Leukemia | Inhibition of PMA-induced IL-8 and MCP-1 production, NF-kappaB activation. wikidata.org |

| Cardiomyocytes | - | Heart | Ang II-induced hypertrophy, oxidative stress, RAC1 inhibition. nih.govnih.gov |

| Cardiac Fibroblasts | - | Heart | Ang II-induced collagen synthesis, differentiation, oxidative stress, RAC1 inhibition. nih.govnih.gov |

| HSCs | - | Hepatic Stellate Cells | Proliferation inhibition, TGF-β/Smad signaling. ebi.ac.uk |

Table 2: In Vivo Animal Models Used in this compound Research

| Animal Model | Species | Disease/Condition Studied | Key Findings Related to this compound |

| MCD diet-induced NASH model | Mice | Non-Alcoholic Steatohepatitis (NASH) | Improved hepatic steatosis, apoptosis, inflammation, and fibrosis. ebi.ac.uk |

| Ang II-infusion model | Mice | Pathological myocardial hypertrophy, cardiac fibrosis | Alleviated cardiac hypertrophy and fibrosis, inhibited oxidative stress and RAC1 activation. nih.govnih.gov |

| Pharmacokinetic studies | Rats | Absorption, distribution, metabolism, excretion | Rapid oral absorption, nonlinear pharmacokinetics at higher doses, major metabolites identified (scopoletin, isoscopoletin). mdpi.comcuni.cz |

| Xenograft tumor model | Nude mice | Cancer cell proliferation | Inhibited pancreatic cancer cell proliferation in vivo. nih.gov |

| Experimental autoimmune encephalomyelitis (EAE) | Mice | Neuroinflammation, neurodegeneration (potential relevance, not explicitly for this compound) | Used to study gene and protein expression changes in neuroinflammatory disease models. azurebiosystems.com |

Table 3: Advanced Analytical Techniques Applied in this compound Studies

| Technique | Application in this compound Research |

| UPLC-MS/MS | Simultaneous determination and quantification of this compound and metabolites in biological samples (e.g., plasma). mdpi.com |

| UPLC-Q/TOF-G2Si-HDMS/LC-MS | Studying this compound metabolism, identifying metabolites in vitro and in vivo. cuni.cz |

| HPLC | Analysis, purification, and quantification of this compound from natural extracts. airitilibrary.comnih.gov |

| Western Blot | Detection and quantification of protein expression levels to study molecular mechanisms and signaling pathways. ebi.ac.uknih.govazurebiosystems.com |

| qRT-PCR | Measurement of gene expression levels, validation of RNA-seq results. ebi.ac.uknih.govazurebiosystems.commdpi.com |

| RNA-seq | Comprehensive analysis of transcriptome-wide gene expression changes. azurebiosystems.commdpi.comresearchgate.netnih.gov |

| GSEA | Analysis of gene expression data to identify enriched biological pathways and processes. researchgate.netnih.gov |

| NMR, MS, UV, IR | Structure elucidation of isolated this compound and its derivatives/analogues. airitilibrary.comnih.govupm.edu.my |

| Immunohistochemistry | Localization and detection of specific proteins in tissue samples. ebi.ac.uknih.govnih.gov |

| TUNEL assay | Detection of apoptotic cells in tissue samples. ebi.ac.uk |

Table 4: Computational and Systems Biology Approaches in this compound Research

| Approach | Application in this compound Research |

| Network Pharmacology | Predicting potential targets and mechanisms of action, integrating biological data to understand complex relationships. researchgate.netnih.govfrontiersin.orgcjnmcpu.comresearchgate.net |

| Molecular Docking | Simulating interactions between this compound and target proteins, predicting binding affinity and poses, verifying network pharmacology results. researchgate.netnih.govfrontiersin.orgcjnmcpu.comresearchgate.netjkchemical.com |

Table 5: Bioassay-Guided Fractionation and Isolation of this compound

| Step | Description | Techniques Involved |

| Extraction | Obtaining crude extracts from plant material. | Solvent extraction (e.g., hexane, ethyl acetate, methanol, water, acetone). springermedizin.deupm.edu.mycuestionesdefisioterapia.com |

| Fractionation | Separating crude extract into fractions based on properties. | Column chromatography (silica gel, Sephadex LH-20). airitilibrary.comspringermedizin.deupm.edu.mycuestionesdefisioterapia.com |

| Bioassay | Testing biological activity of fractions. | Various in vitro or in vivo assays (e.g., anti-inflammatory, antibacterial). airitilibrary.comspringermedizin.deupm.edu.mycuestionesdefisioterapia.com |

| Isolation | Further purifying active fractions to obtain pure compounds. | Thin-layer chromatography (TLC), Preparative TLC, Column chromatography. airitilibrary.comupm.edu.my |

| Structure Elucidation | Determining the chemical structure of isolated active compounds. | NMR, MS, UV, IR, comparison with published data. airitilibrary.comnih.govupm.edu.my |

Detailed Research Findings

Detailed research findings related to the methodologies include:

In RAW264.7 cells, this compound reduced LPS-induced inflammation and accumulation of autophagosomes, inhibiting the ROS/P38/Nrf2 axis. ebi.ac.uk

In a mouse model of NASH, this compound treatment improved hepatic steatosis, apoptosis, inflammation, and fibrosis. ebi.ac.uk

In mice with Ang II-induced myocardial hypertrophy and fibrosis, this compound alleviated these conditions and inhibited oxidative stress and RAC1 activation in both cardiomyocytes and cardiac fibroblasts. nih.govnih.gov

Pharmacokinetic studies in rats using UPLC-MS/MS showed that this compound is rapidly absorbed orally, and its Cmax and AUC increase in a non-proportional manner with increasing dose. mdpi.com Scopoletin (B1681571) and isoscopoletin (B190330) were identified as major primary metabolites. ebi.ac.ukcuni.cz

In vitro studies of this compound metabolism with liver microsomes from different species using LC-MS with a Q-ToF device revealed differences in the rate of 7-O-demethylation to scopoletin, with significantly higher rates in mouse, pig, and rabbit microsomes compared to human and rat. cuni.cz CYP1A1 and 2A13 were identified as efficient human CYPs for this metabolism. cuni.cz

Network pharmacology and molecular docking studies have been used to explore the potential mechanisms of compounds, including this compound, in various conditions like pancreatic cancer and non-small cell lung cancer, predicting target genes and signaling pathways such as PI3K/Akt. nih.govnih.gov

Scoparone Derivatives and Structure Activity Relationship Sar Studies

Synthesis and Characterization of Scoparone Analogues

The synthesis of this compound analogues involves chemical modifications to the core coumarin (B35378) structure, particularly at positions 5, 6, 7, and 8, as well as the 3-position. Various synthetic routes are employed to introduce different substituents, such as alkoxy groups, methylenedioxy rings, and aryl groups. mdpi.comresearchgate.netresearchgate.netwalisongo.ac.id These modifications explore the impact of varying chain lengths, branching, unsaturation, and electronic properties on biological activity. researchgate.netwalisongo.ac.id

Characterization of the synthesized analogues is typically performed using analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and High-Resolution Mass Spectrometry (HRMS) to confirm their chemical structures and purity. researchgate.netnih.gov For instance, studies involving semi-synthetic 3-substituted this compound analogues have utilized NMR, HPLC, and HRMS for characterization. researchgate.netnih.gov Similarly, the synthesis and characterization of coumarin derivatives with potential insecticidal activity, including those related to this compound, have been reported with detailed spectroscopic data like 1H NMR. nih.gov

Identification of Modified this compound Compounds with Enhanced Bioactivity

Modification of the this compound structure has led to the identification of analogues with enhanced biological activities compared to the parent compound. For example, in studies focusing on anti-inflammatory activity, certain 3-substituted this compound analogues have demonstrated improved in vitro results for inhibiting TNF-α and IL-6 production compared to this compound. researchgate.netnih.gov Specifically, one analogue, compound 3 (a 3-substituted this compound analogue), was identified as having the most potent anti-inflammatory activity in both in vitro and in vivo studies among the tested derivatives. researchgate.netnih.govresearchgate.net

In the context of gastroprotective activity, synthesized this compound derivatives have been screened, and some, such as 5,6,7-trimethoxycoumarin (B162208) and 6,7,8-trimethoxycoumarin, exhibited greater gastroprotective activity than a standard drug in rat models. mdpi.comuchile.clnih.gov

For CAR activation, studies screening various coumarin derivatives, including those structurally related to this compound, have identified compounds with better or similar CAR activation ability than this compound. researchgate.netnih.gov Notably, 6,7-diprenoxycoumarin was found to be the most effective compound for CAR activation among sixty tested coumarin derivatives. researchgate.netnih.govmdpi.com

SAR Insights for Specific Pharmacological Effects (e.g., Anti-inflammatory, Gastroprotective, CAR activation)

Structure-Activity Relationship (SAR) studies provide crucial insights into the structural features of this compound derivatives that are essential for their specific pharmacological effects.

Anti-inflammatory Activity: SAR studies on 3-substituted this compound analogues indicated that this specific substitution pattern can effectively enhance anti-inflammatory activity. researchgate.netnih.gov Compounds with certain substituents at the 3-position showed improved inhibition of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.netnih.gov

Gastroprotective Activity: Pharmacological studies on this compound derivatives have suggested that the presence of a methoxy (B1213986) group at position C-5 or C-8 of the phenyl ring significantly improves gastroprotective activity. mdpi.comuchile.cl Conversely, the presence of a dioxolane ring at positions C-6, C-7, or C-8 was associated with decreased activity. mdpi.com

CAR Activation: SAR analysis of coumarin derivatives for CAR activation has shown that chemical modifications at positions 5, 6, 7, and 8 influence activity. researchgate.netnih.gov Alkoxy groups, particularly at the 6-position, and unsaturated side chains were generally found to be beneficial for CAR activation. researchgate.netnih.govmdpi.com Electron-withdrawing groups, as well as long unsaturated chains, were found to be detrimental to CAR-activating activity. researchgate.netnih.govmdpi.com For example, 6,7-diprenoxycoumarin, with its specific substitution pattern, showed superior CAR activation. researchgate.netnih.govmdpi.com

Impact of Chemical Modifications on Efficacy, Stability, and Reduced Toxicity

Chemical modifications to the this compound structure can significantly impact the efficacy, stability, and toxicity of the resulting derivatives.

In terms of efficacy, as discussed in section 6.2, specific modifications have led to compounds with enhanced anti-inflammatory, gastroprotective, and CAR activation properties. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov For instance, 5,6,7-trimethoxycoumarin and 6,7,8-trimethoxycoumarin demonstrated improved gastroprotective effects compared to this compound. mdpi.comnih.gov